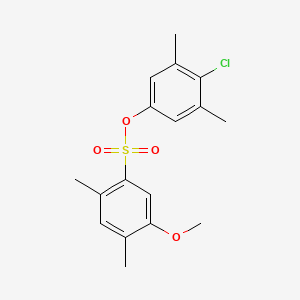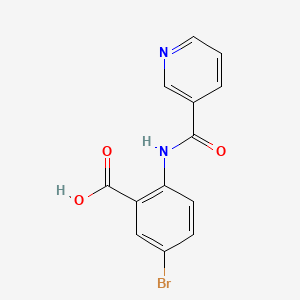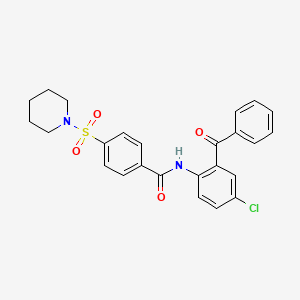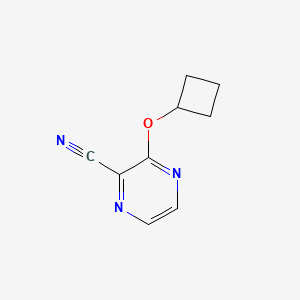
4-Chloro-3,5-dimethylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-3,5-dimethylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate, also known as CDMS, is a chemical compound that has been widely used in scientific research. It is a sulfonate ester that belongs to the family of benzene derivatives. CDMS has been used as a reagent in various chemical reactions, and its applications in scientific research have been extensively studied.
Scientific Research Applications
Sulfonation and Sulfation Reactions
The sulfonation of methyl phenyl sulfate, closely related to 4-Chloro-3,5-dimethylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate, yields various sulfonic acids. This demonstrates its potential in producing specific sulfonic acids, which are important intermediates in chemical synthesis (Wit, Woldhuis, & Cerfontain, 2010).
Oxidation-Reduction Reactions
In a study, 2-Chloro-1,3-dimethylbenzene, a structurally similar compound, reacted with aromatic nitro compounds, showing the potential of this compound in facilitating oxidation-reduction reactions in organic chemistry (Austin & Ridd, 1994).
Synthesis of Sulfonated Derivatives
The compound's close analogs are used in the synthesis of sulfonated derivatives of aromatic compounds. These derivatives are critical in the development of dyes, detergents, and pharmaceuticals (Courtin, Tobel, & Doswald, 1978).
Methylsulfinyl Carbanion Reactions
Studies involving the reactions of substituted phthalic esters, which share chemical similarity with this compound, indicate its potential application in the study of carbanion chemistry and its role in organic synthesis (Otsuji, Yabune, & Imoto, 1969).
Potential in Herbicide Development
Research on chlorohydroxybenzenesulfonyl derivatives, which are structurally related, suggests the potential use of this compound in developing new herbicides (Cremlyn & Cronje, 1979).
Aromatic Nucleophilic Substitution Studies
It could be used in studies involving aromatic nucleophilic substitution, as evidenced by the reactions observed with its structurally similar compounds (HasegawaYoshinori, 1983).
Intermediate in Synthesis
The compound can act as an intermediate in the synthesis of various organic compounds, as shown by related studies on dimethylbenzene derivatives (Wiedenfeld, Nesterov, Minton, & Montoya, 2004).
Ritter Reaction and Synthesis
Its analogs have been used in the Ritter reaction for synthesizing complex organic compounds, indicating potential applications in synthetic organic chemistry (Rozhkova, Galata, Vshivkova, & Shklyaev, 2013).
properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO4S/c1-10-6-11(2)16(9-15(10)21-5)23(19,20)22-14-7-12(3)17(18)13(4)8-14/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYFEBXUMIDLHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=CC(=C(C(=C2)C)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Pyridin-3-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2638948.png)



![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(p-tolylthio)ethanone](/img/structure/B2638952.png)
![N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2638953.png)







